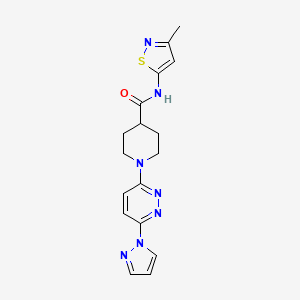

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-methylisothiazol-5-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7OS/c1-12-11-16(26-22-12)19-17(25)13-5-9-23(10-6-13)14-3-4-15(21-20-14)24-8-2-7-18-24/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVDYTDUDBSAQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-methylisothiazol-5-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in treating several conditions:

1. Antitumor Activity

Research indicates that derivatives of pyrazole and pyridazine exhibit notable antitumor effects. A study demonstrated that compounds with similar structures inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

2. Antihypertensive Effects

Docking studies have shown that certain pyrazolylpyridazine derivatives inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in hypertension regulation. This suggests a potential antihypertensive mechanism for the compound .

3. Neuroprotective Properties

The compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce oxidative stress may contribute to its protective effects on neuronal cells .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical signaling pathways, such as GSK-3, leading to altered cellular responses.

- Induction of Apoptosis : It has been shown to trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Activity : The presence of isothiazole contributes to antioxidant properties, helping to mitigate oxidative damage in cells.

Case Studies

Several case studies have been documented regarding the efficacy of similar compounds:

- Case Study on Antitumor Activity : In vitro studies using human cancer cell lines revealed that pyrazole derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .

- Neuroprotective Study : A model of Alzheimer's disease showed that treatment with related compounds improved cognitive function and reduced amyloid-beta plaque formation .

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds with similar structural frameworks exhibit significant biological activities, particularly in the field of cancer therapeutics and infectious disease treatment. The following are notable applications:

Anticancer Activity

Studies have shown that derivatives of piperidine and pyridazine can inhibit specific kinases involved in tumor growth and proliferation. The compound's ability to interact with these biological targets positions it as a potential anticancer agent. For instance, compounds that share structural similarities have been found to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells .

Antimicrobial Properties

The incorporation of isothiazole groups has been associated with enhanced antimicrobial activity. Research suggests that compounds featuring this moiety can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, making them useful in treating bacterial infections.

Neurological Applications

Given the piperidine structure, this compound may also exhibit neuroprotective effects or act as a modulator of neurotransmitter systems. Compounds with similar frameworks have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Characterization

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-methylisothiazol-5-yl)piperidine-4-carboxamide typically involves multi-step organic reactions that include:

- Formation of the Pyridazine Ring : Utilizing appropriate reagents to construct the pyridazine framework.

- Introduction of the Pyrazole Moiety : Employing cyclization reactions to integrate the pyrazole group into the pyridazine structure.

- Piperidine Ring Formation : Synthesizing the piperidine core through condensation reactions.

- Final Carboxamide Formation : Converting the intermediate products into the final carboxamide derivative.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structural integrity and purity of the synthesized compound .

Case Studies

Several studies have explored the efficacy of similar compounds:

Case Study 1: Anticancer Efficacy

A study investigating related piperidine derivatives demonstrated significant inhibition of tumor cell proliferation in vitro and in vivo models, highlighting their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Activity

In another study, derivatives containing isothiazole were tested against various bacterial strains, revealing potent activity against resistant strains, suggesting their utility in overcoming antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-methylisothiazol-5-yl)piperidine-4-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The compound’s synthesis typically involves multi-step protocols. For example, pyridazine intermediates can be functionalized via nucleophilic substitution (e.g., replacing halides with pyrazole groups under Pd catalysis ). Piperidine-4-carboxamide formation may use coupling reagents like HATU/DIPEA for amide bond formation. Solvent selection (e.g., DMF or DCM), temperature (35–80°C), and catalysts (e.g., CuBr for Ullmann-type couplings) are critical for yield optimization. Evidence from analogous compounds shows that cesium carbonate enhances nucleophilic substitution efficiency in heterocyclic systems .

Q. How is structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : H and C NMR are used to confirm regiochemistry and substituent positions. For instance, pyrazole protons typically resonate at δ 7.5–8.5 ppm, while piperidine carbons appear at δ 40–60 ppm .

- X-ray crystallography : Resolves absolute stereochemistry and intramolecular interactions (e.g., C–H···π bonds in pyridazine derivatives, as seen in structurally similar compounds ).

- HRMS : Validates molecular weight (<1 ppm error) .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the biological targets of this compound?

- Methodological Answer :

Target selection : Prioritize kinases or GPCRs based on structural motifs (e.g., pyridazine as a kinase hinge-binder).

Docking software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for flexible heterocycles.

Validation : Compare docking poses with co-crystallized ligands (e.g., pyrazole-containing inhibitors in PDB entries 2JDO or 4ZUD). Adjust scoring functions to account for isothiazole’s electronegativity .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Assay standardization : Re-test the compound under uniform conditions (e.g., ATP concentration in kinase assays).

- Off-target profiling : Use panels like Eurofins’ SelectScreen to identify non-specific binding.

- Metabolic stability : Compare hepatic microsomal stability (e.g., human vs. rodent) to explain species-specific discrepancies .

Q. How can synthetic byproducts or degradation products be identified and quantified?

- Methodological Answer :

- LC-MS/MS : Use reverse-phase chromatography (C18 column) with gradient elution (5–95% acetonitrile in 0.1% formic acid). Monitor for common byproducts (e.g., dehalogenated pyridazines or oxidized isothiazoles).

- Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to simulate stability issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.